molecular formula C21H19ClN2O5S B2941762 2-(2-chlorophenyl)-N,N-dimethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine CAS No. 1190007-12-5

2-(2-chlorophenyl)-N,N-dimethyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No. B2941762
CAS RN: 1190007-12-5
M. Wt: 446.9
InChI Key: PWEFDNMAMJADOB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions .

Safety and Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards it poses to health and the environment .

properties

IUPAC Name

[6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c22-14-3-6-19-16(11-14)24(15-4-5-17-18(12-15)29-10-9-28-17)13-20(30(19,26)27)21(25)23-7-1-2-8-23/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEFDNMAMJADOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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